molecular formula C11H15NO4 B2398045 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1342036-49-0

5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid

Cat. No. B2398045
CAS RN: 1342036-49-0
M. Wt: 225.244
InChI Key: PUAQTIOSBXHNRK-UHFFFAOYSA-N
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Description

5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects
5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid in lab experiments is its potential as a new drug candidate. Its antimicrobial, anticancer, and anti-inflammatory properties make it a promising compound for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid. One direction is to further investigate its mechanism of action to optimize its use in drug development. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid involves the reaction of 3-hydroxytetrahydrofuran-2-one with ethyl bromoacetate in the presence of a base. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to form the final compound.

Scientific Research Applications

5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid has been found to have potential applications in various scientific research fields. One such application is in the development of new drugs. The compound has been found to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

5-ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-8-9(11(13)14)10(12-16-8)7-4-3-5-15-6-7/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAQTIOSBXHNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2CCCOC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(oxan-3-yl)-1,2-oxazole-4-carboxylic acid

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